molecular formula C10H15NO2 B1306467 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol CAS No. 578706-01-1

2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol

Cat. No.: B1306467
CAS No.: 578706-01-1
M. Wt: 181.23 g/mol
InChI Key: NLCVPEJPVQMCRW-UHFFFAOYSA-N
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Description

2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol is an organic compound with the molecular formula C10H15NO2 It is characterized by the presence of a phenol group and an ethylamino group attached to the phenol ring

Scientific Research Applications

2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol typically involves the reaction of 2-aminophenol with ethylene oxide. The reaction proceeds under basic conditions, often using sodium hydroxide as a catalyst. The reaction can be represented as follows:

C6H4(OH)(NH2)+C2H4OC6H4(OH)(NHCH2CH2OH)\text{C}_6\text{H}_4(\text{OH})(\text{NH}_2) + \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}_6\text{H}_4(\text{OH})(\text{NHCH}_2\text{CH}_2\text{OH}) C6​H4​(OH)(NH2​)+C2​H4​O→C6​H4​(OH)(NHCH2​CH2​OH)

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted phenol derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethanol: Similar structure but lacks the phenol group.

    2-Phenylethanol: Contains a phenol group but lacks the ethylamino group.

    N-(2-Hydroxyethyl)ethylenediamine: Contains both hydroxyl and amino groups but has a different structural arrangement.

Uniqueness

2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol is unique due to the presence of both a phenol group and an ethylamino group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

2-[1-(2-hydroxyethylamino)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-8(11-6-7-12)9-4-2-3-5-10(9)13/h2-5,8,11-13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCVPEJPVQMCRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390048
Record name 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578706-01-1
Record name 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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